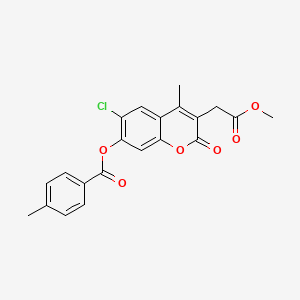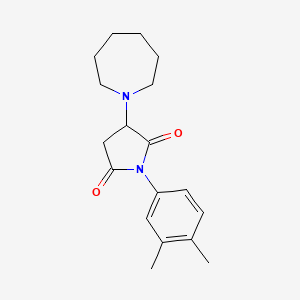![molecular formula C19H25FN2O B4227043 N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4227043.png)
N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea
概要
説明
N-1-adamantyl-N’-[2-(4-fluorophenyl)ethyl]urea is a synthetic organic compound that features an adamantane moiety and a fluorophenyl group linked by an ethyl urea bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-N’-[2-(4-fluorophenyl)ethyl]urea typically involves the reaction of 1-adamantylamine with 2-(4-fluorophenyl)ethyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at room temperature. The reaction yields the desired urea derivative with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
N-1-adamantyl-N’-[2-(4-fluorophenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-1-adamantyl-N’-[2-(4-fluorophenyl)ethyl]urea has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxy fatty acids.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-1-adamantyl-N’-[2-(4-fluorophenyl)ethyl]urea involves the inhibition of soluble epoxide hydrolase (sEH). The adamantane moiety and the fluorophenyl group interact with the active site of the enzyme, blocking its catalytic activity. This inhibition prevents the conversion of epoxy fatty acids to diols, thereby maintaining higher levels of epoxy fatty acids, which have anti-inflammatory and vasodilatory effects .
類似化合物との比較
Similar Compounds
- 1-(Adamantan-1-yl)-3-(4-fluorophenyl)urea
- 1-(Adamantan-1-yl)-3-(2-chloro-4-fluorophenyl)urea
- 1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea
Uniqueness
N-1-adamantyl-N’-[2-(4-fluorophenyl)ethyl]urea is unique due to its specific structural features, including the ethyl bridge linking the adamantane and fluorophenyl groups. This structure enhances its binding affinity and specificity for the target enzyme, making it a promising candidate for therapeutic applications .
特性
IUPAC Name |
1-(1-adamantyl)-3-[2-(4-fluorophenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O/c20-17-3-1-13(2-4-17)5-6-21-18(23)22-19-10-14-7-15(11-19)9-16(8-14)12-19/h1-4,14-16H,5-12H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLDBBSWQZXXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823716 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(4-METHOXY-2-NITROPHENYL)-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B4226963.png)
![4-tert-butyl-N-(3-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4226971.png)
![2-{[4-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B4226981.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B4226989.png)

![2-{4-[(1-adamantylamino)methyl]-5-bromo-2-ethoxyphenoxy}ethanol](/img/structure/B4227009.png)
![1-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-methylmethanamine;hydrochloride](/img/structure/B4227019.png)
![5-(4-CHLOROPHENYL)-N~2~-METHYL-N~2~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4227020.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4227029.png)

![methyl 4-chloro-3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B4227033.png)
![ETHYL 6-[(MORPHOLIN-4-YL)METHYL]-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4227037.png)

![4,7,7-trimethyl-N-(5-nitro-1,3-thiazol-2-yl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4227054.png)
